molecular formula C15H19NO3 B2570835 N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide CAS No. 2411235-55-5

N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide

Cat. No. B2570835
CAS RN: 2411235-55-5
M. Wt: 261.321
InChI Key: ORZAKYUFTQVXJG-UHFFFAOYSA-N
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Description

N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide, also known as DBF or 7,8-dihydroxyflavone, is a flavonoid compound that has gained significant attention in recent years due to its potential therapeutic applications. DBF is a potent small molecule agonist of the TrkB receptor, which is a member of the neurotrophin receptor family. The TrkB receptor is known to play a crucial role in the development and maintenance of the nervous system, and its activation has been linked to various neurological disorders.

Mechanism of Action

N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide exerts its effects by binding to and activating the TrkB receptor, which is predominantly expressed in the nervous system. The activation of TrkB leads to the activation of various intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the promotion of neuronal survival, the enhancement of synaptic plasticity, and the induction of neurogenesis. Additionally, this compound has been shown to have anti-inflammatory and antioxidative effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide is its high potency and selectivity for the TrkB receptor. This makes it an ideal tool for studying the role of TrkB signaling in various neurological disorders. However, one of the limitations of this compound is its poor solubility, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide, including further elucidation of its mechanisms of action, optimization of its pharmacokinetic properties, and evaluation of its therapeutic potential in various neurological disorders. Additionally, the development of novel TrkB agonists based on the structure of this compound may lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties.

Synthesis Methods

N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide can be synthesized through several methods, including chemical synthesis and extraction from natural sources. One of the most commonly used methods is the chemical synthesis of this compound from 2,2-dimethylchromone. This involves a multistep process that includes the formation of a benzofuran ring and the introduction of an ethoxy group.

Scientific Research Applications

N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Several studies have demonstrated that this compound can promote neuronal survival and enhance synaptic plasticity, which are critical processes for learning and memory.

properties

IUPAC Name

N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-4-13(17)16-8-9-18-12-7-5-6-11-10-15(2,3)19-14(11)12/h4-7H,1,8-10H2,2-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZAKYUFTQVXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCCNC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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